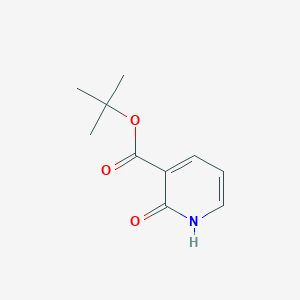

tert-Butyl 2-oxo-1,2-dihydropyridine-3-carboxylate

Description

tert-Butyl 2-oxo-1,2-dihydropyridine-3-carboxylate is a heterocyclic compound featuring a 1,2-dihydropyridin-2-one core substituted with a tert-butyl ester group at the 3-position. This structure combines the reactivity of the α,β-unsaturated lactam moiety with the steric and electronic effects of the tert-butyl ester, making it a versatile intermediate in organic synthesis and medicinal chemistry.

Properties

IUPAC Name |

tert-butyl 2-oxo-1H-pyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-10(2,3)14-9(13)7-5-4-6-11-8(7)12/h4-6H,1-3H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXBSAPFVKOBZQP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CC=CNC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80539626 | |

| Record name | tert-Butyl 2-oxo-1,2-dihydropyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80539626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95797-06-1 | |

| Record name | tert-Butyl 2-oxo-1,2-dihydropyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80539626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the synthetic routes to prepare tert-Butyl 2-oxo-1,2-dihydropyridine-3-carboxylate involves a domino catalytic reaction between terminal alkynes, isocyanates, and malonates. In this reaction, copper acetylides attack isocyanates to form a propargylic amide species, which further reacts with malonates in the presence of tert-butyl lithium (t-BuOLi) to form dihydropyridine-3-carboxylates . This procedure is straightforward, has a broad scope, and allows the construction of the scaffolds by creating three covalent bonds in one pot .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-oxo-1,2-dihydropyridine-3-carboxylate can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form more complex structures.

Reduction: It can be reduced to form different derivatives.

Substitution: Various substituents can be introduced into the molecule under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like N-chlorosuccinimide (NCS), reducing agents like sodium borohydride (NaBH4), and various catalysts like copper acetylides .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield diketones, while reduction could produce secondary amines .

Scientific Research Applications

tert-Butyl 2-oxo-1,2-dihydropyridine-3-carboxylate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Medicine: Dihydropyridine derivatives are known for their use in developing pharmaceuticals, particularly as calcium channel blockers.

Industry: It can be used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of tert-Butyl 2-oxo-1,2-dihydropyridine-3-carboxylate involves its interaction with various molecular targets and pathways. For instance, its derivatives may inhibit specific enzymes or receptors, leading to biological effects such as antioxidative activity . The exact molecular targets and pathways would depend on the specific derivative and its application.

Comparison with Similar Compounds

Key Observations:

- Substituent Effects : The tert-butyl group in the target compound likely enhances steric protection and lipophilicity compared to methyl, ethyl, or benzyl substituents in analogs like 7 and 8 . This may improve metabolic stability in drug candidates.

- Synthetic Yields : Ethyl ester analogs (e.g., 8 ) exhibit higher yields (73%) compared to methyl esters (60%), suggesting steric or electronic benefits of bulkier ester groups during synthesis .

Physicochemical Properties

- Melting Points : Analogs with aromatic acyl groups (e.g., 7 , 150–152°C) exhibit higher melting points than aliphatic esters (e.g., 8 , 115–117°C), likely due to enhanced crystallinity from π-π stacking .

- Solubility : The tert-butyl ester’s hydrophobicity may reduce aqueous solubility compared to carboxylic acid derivatives (e.g., 6 ), which could be a limitation in formulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.